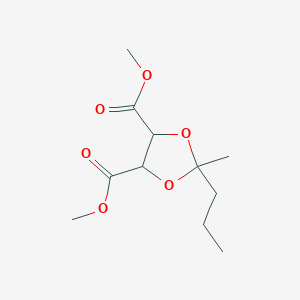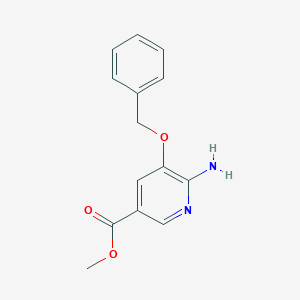
4-borono-2-propylBenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Borono-2-propylBenzoic acid is an organic compound that belongs to the class of boronic acids It is characterized by the presence of a boronic acid group attached to a benzene ring, which also contains a propyl substituent at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-borono-2-propylBenzoic acid typically involves the following steps:
Propyl Substitution: The propyl group can be introduced through a Friedel-Crafts alkylation reaction, where the benzene ring undergoes alkylation with a propyl halide in the presence of a Lewis acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale borylation and alkylation processes, utilizing continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Borono-2-propylBenzoic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes or borohydrides.
Substitution: Biaryl compounds or other carbon-carbon bonded products.
Wissenschaftliche Forschungsanwendungen
4-Borono-2-propylBenzoic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-borono-2-propylBenzoic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition, where the compound can bind to active sites of enzymes, thereby modulating their activity . The boronic acid group can also interact with molecular targets involved in cancer cell proliferation, leading to growth inhibition and apoptosis .
Vergleich Mit ähnlichen Verbindungen
- Phenylboronic acid
- 4-boronobenzoic acid
- 2-propylbenzoic acid
Comparison: 4-Borono-2-propylBenzoic acid is unique due to the presence of both a boronic acid group and a propyl substituent on the benzene ring. This combination imparts distinct chemical reactivity and biological activity compared to other boronic acids or benzoic acid derivatives . For example, phenylboronic acid lacks the propyl group, which can influence its reactivity and applications.
Eigenschaften
Molekularformel |
C10H13BO4 |
|---|---|
Molekulargewicht |
208.02 g/mol |
IUPAC-Name |
4-borono-2-propylbenzoic acid |
InChI |
InChI=1S/C10H13BO4/c1-2-3-7-6-8(11(14)15)4-5-9(7)10(12)13/h4-6,14-15H,2-3H2,1H3,(H,12,13) |
InChI-Schlüssel |
GGKFWRNQKBILNM-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=C(C=C1)C(=O)O)CCC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Allyl-[2-(3,4-dichloro-phenyl)-ethyl]-(2-pyrrolidin-1-yl-ethyl)-amine](/img/structure/B13988507.png)




![7-Tert-butylspiro[4.5]decan-10-one](/img/structure/B13988537.png)
![N-[3-(4-methoxy-phenoxy)-propyl]-phthalimide](/img/structure/B13988539.png)


![1,4-Dioxaspiro[4.5]decane, 8-(trifluoromethoxy)-](/img/structure/B13988548.png)




